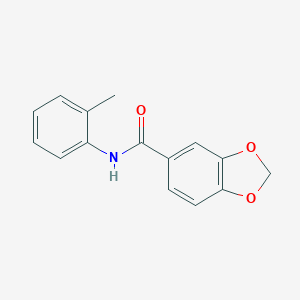
N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide, also known as MBDB, is a chemical compound that belongs to the amphetamine class of drugs. MBDB is structurally similar to MDMA (ecstasy) and is known to have psychoactive effects on the central nervous system. In recent years, MBDB has gained attention from the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide is not fully understood. However, it is believed to act primarily on the serotonin and dopamine neurotransmitter systems in the brain, leading to increased levels of these neurotransmitters. This results in a range of psychoactive effects, including euphoria, increased sociability, and altered perception.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide has been shown to have a range of biochemical and physiological effects on the body. These include increased heart rate and blood pressure, dilated pupils, and increased body temperature. In addition, N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide has been shown to increase levels of certain hormones, such as cortisol and prolactin.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide has several advantages and limitations for use in lab experiments. One advantage is its ability to cross the blood-brain barrier, allowing for direct effects on the central nervous system. However, its psychoactive properties can also be a limitation, as it may interfere with experimental results or lead to ethical concerns.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide. One area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide and its potential therapeutic applications in psychiatry and oncology. Finally, there is a need for continued research on the safety and efficacy of N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide, particularly in light of its psychoactive properties.
Synthesemethoden
N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide can be synthesized through several methods, including the reduction of the corresponding nitro compound or the condensation of the corresponding aldehyde with 3,4-methylenedioxyphenylacetone. However, due to its psychoactive properties, N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide is classified as a controlled substance and its synthesis is strictly regulated.
Wissenschaftliche Forschungsanwendungen
N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide has been studied for its potential therapeutic applications in various fields, including psychiatry, neurology, and oncology. In psychiatry, N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide has been investigated as a potential treatment for depression and anxiety disorders. In neurology, N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide has been studied for its neuroprotective properties and potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. In oncology, N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide has been investigated as a potential anti-cancer agent.
Eigenschaften
Produktname |
N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide |
|---|---|
Molekularformel |
C15H13NO3 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H13NO3/c1-10-4-2-3-5-12(10)16-15(17)11-6-7-13-14(8-11)19-9-18-13/h2-8H,9H2,1H3,(H,16,17) |
InChI-Schlüssel |
KSILPKYARQOTGB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Methyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B270239.png)

![7-methoxy-3-[2-(7-methoxy-2H-1,4-benzothiazin-3-yl)hydrazino]-2H-1,4-benzothiazine](/img/structure/B270247.png)
![7-hydroxy-4-methyl-8-[3-(3-pyridinyl)acryloyl]-2H-chromen-2-one](/img/structure/B270251.png)
